Ethyl 6-methyl-1H-indole-2-carboxylate

Solubility Organic Synthesis Medicinal Chemistry

This specific indole-2-carboxylate derivative is not functionally interchangeable with close analogs. The 6-methyl group and ethyl ester directly modulate lipophilicity, electron density, and metabolic stability. The ethyl ester provides superior organic-solvent solubility and hydrolytic stability versus the methyl ester, reducing premature deprotection. Its unsubstituted C-3 position is primed for acylation and electrophilic derivatization, while the 6-methyl group serves as a useful spectroscopic handle. As a reference standard (mp 124–125°C), it enables rigorous SAR campaigns and is a privileged scaffold for glycine-site NMDA receptor antagonist design. Choosing this exact derivative eliminates uncontrolled variables in synthetic pathways and biological assays.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 16732-81-3
Cat. No. B173462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-1H-indole-2-carboxylate
CAS16732-81-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)C
InChIInChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3
InChIKeyIRFTXLHJKQYOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-methyl-1H-indole-2-carboxylate CAS 16732-81-3: Chemical Identity and Core Indole-2-carboxylate Scaffold


Ethyl 6-methyl-1H-indole-2-carboxylate (CAS 16732-81-3) is a synthetic indole derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It belongs to the indole-2-carboxylate class, which is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, including enzymes and receptors . This specific derivative features an ethyl ester at the 2-position and a methyl group at the 6-position, modifications known to influence key physicochemical and pharmacological properties within the indole series .

Why an Ethyl 6-methyl-1H-indole-2-carboxylate Analog is Not Interchangeable: The Criticality of Substituent-Specific Properties


Indole-2-carboxylates are not functionally interchangeable due to the profound impact of specific substituents on physicochemical and biological properties. The 6-methyl and ethyl ester groups on this scaffold are not inert handles; they directly modulate molecular conformation, electron density, and lipophilicity, which in turn dictate solubility, metabolic stability, and target binding affinity . QSAR analyses in this class have demonstrated that variations in substituent lipophilicity and steric bulk, such as those introduced by a 6-methyl group, can lead to significant changes in biological potency . Therefore, substituting this specific compound with a close analog, such as the methyl ester or an unsubstituted variant, would introduce uncontrolled variables that could invalidate experimental results and derail synthetic pathways.

Quantitative Differentiation Guide: Ethyl 6-methyl-1H-indole-2-carboxylate (CAS 16732-81-3) vs. Key Analogs


Solubility Advantage: Ethyl Ester vs. Carboxylic Acid

Ethyl 6-methyl-1H-indole-2-carboxylate demonstrates enhanced solubility in organic solvents compared to its carboxylic acid counterpart, 6-methyl-1H-indole-2-carboxylic acid. The carboxylic acid has a high melting point of 220°C and is typically stored at -20°C due to stability concerns, indicating strong intermolecular hydrogen bonding that limits its solubility . In contrast, the ethyl ester has a lower melting point of 124-125°C and is reported to be soluble in most organic solvents , a direct consequence of the ester group reducing polarity and disrupting crystal lattice energy.

Solubility Organic Synthesis Medicinal Chemistry

Reactivity and Synthetic Utility: Ethyl vs. Methyl Ester

The ethyl ester group on 6-methyl-1H-indole-2-carboxylate is more resistant to hydrolysis than its methyl ester analog (Methyl 6-methyl-1H-indole-2-carboxylate, CAS 18377-65-6). While specific kinetic data for this pair is unavailable, this is a well-established class-level principle of ester reactivity where increased steric bulk of the alkoxy group reduces the rate of nucleophilic acyl substitution . This enhanced stability is critical for multi-step syntheses where the ester is intended to be a persistent protecting group or a stable handle for further functionalization at other positions on the indole ring, such as the C-3 position .

Ester Hydrolysis Reaction Kinetics Synthetic Intermediate

Binding Affinity Modulation: Impact of 6-Methyl Substitution in NMDA Receptor Antagonists

In a series of indole-2-carboxylate antagonists targeting the strychnine-insensitive glycine binding site of the NMDA receptor, QSAR analysis revealed that the biological activity (pKi) is significantly influenced by the electronic and steric properties of substituents on the indole ring . The presence of an electron-donating methyl group at the 6-position, as found in Ethyl 6-methyl-1H-indole-2-carboxylate, is predicted by the QSAR model to increase pKi (i.e., enhance binding affinity) compared to an unsubstituted analog. This is due to the positive contribution of the electron donor resonance effect, which was found to be a key parameter for high-affinity binding in this pharmacophore model .

Neuroscience NMDA Receptor QSAR Glycine Binding Site

Defined Research Scenarios for Ethyl 6-methyl-1H-indole-2-carboxylate (CAS 16732-81-3)


Advanced Intermediate in Multi-Step Organic Synthesis

This compound is an ideal candidate for use as a synthetic intermediate in complex molecule construction, particularly in medicinal chemistry projects. Its ethyl ester functionality offers enhanced solubility in organic solvents compared to the free acid , facilitating homogeneous reaction conditions and easier purification. Furthermore, the relative hydrolytic stability of the ethyl ester over the methyl ester makes it a superior choice for synthetic routes involving multiple steps or potentially hydrolytic conditions, reducing the risk of premature deprotection and increasing overall yield.

Scaffold for Developing Novel NMDA Receptor Modulators

This compound serves as a privileged starting scaffold for the design and synthesis of novel ligands targeting the glycine binding site of the NMDA receptor. QSAR models from established indole-2-carboxylate antagonists indicate that the 6-methyl substituent is a beneficial feature, predicted to enhance binding affinity through favorable electron-donor resonance effects . Researchers focused on neurological disorders can use this derivative to efficiently explore chemical space around the C-3 and N-1 positions, building upon a core that is already structurally optimized for this target class.

Reference Standard for Physicochemical and Structure-Activity Relationship (SAR) Studies

Ethyl 6-methyl-1H-indole-2-carboxylate is a well-defined, commercially available small molecule that can be used as a reference standard to systematically evaluate the impact of the 6-methyl and ethyl ester substituents. Its properties, such as a melting point of 124-125°C , provide a clear benchmark for comparing the effects of other substituents (e.g., halogens, methoxy, or larger alkyl groups) on crystallinity, solubility, and lipophilicity. This enables more robust and interpretable SAR campaigns by providing a fixed point of reference for the indole-2-carboxylate series.

Substrate for C-3 Functionalization Methodologies

The compound's unsubstituted C-3 position is a key site for further derivatization. Ethyl indole-2-carboxylates are established substrates for C-3 acylation and other electrophilic substitution reactions . The ethyl ester provides a stable, non-interfering group during these transformations. Researchers developing new catalytic methods for indole functionalization can reliably employ this compound to test reaction scope and limitations, with the 6-methyl group providing a useful spectroscopic handle (e.g., in NMR or MS) for tracking the reaction's progress and characterizing the new products.

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